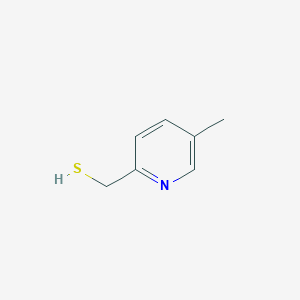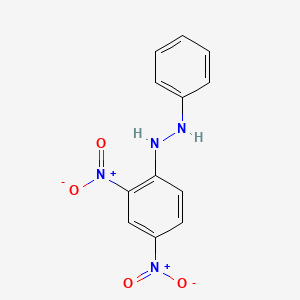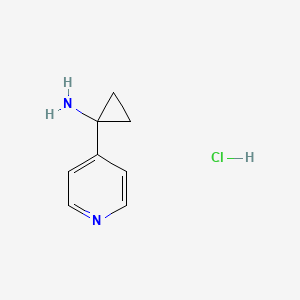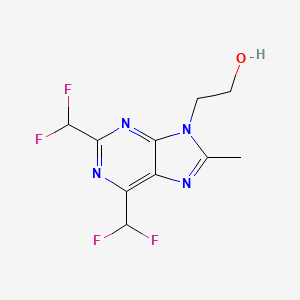
(5-Methylpyridin-2-YL)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylpyridin-2-YL)methanethiol: is an organic compound with the molecular formula C7H9NS It is a derivative of pyridine, featuring a methyl group at the 5-position and a methanethiol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyridin-2-YL)methanethiol typically involves the reaction of 5-methyl-2-pyridylmethanol with thiolating agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions to convert the hydroxyl group to a thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (5-Methylpyridin-2-YL)methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiol group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding alcohols
Substitution: Various substituted pyridines
科学的研究の応用
Chemistry: (5-Methylpyridin-2-YL)methanethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the interactions of thiol-containing molecules with proteins and enzymes. It is also used in the development of thiol-based inhibitors for various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-sensitive enzymes or pathways. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (5-Methylpyridin-2-YL)methanethiol involves its interaction with thiol-sensitive molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. This interaction can affect various biological pathways, including redox signaling and cellular metabolism .
類似化合物との比較
(5-Methylpyridin-2-YL)methanamine: This compound is similar in structure but contains an amine group instead of a thiol group.
2-Methyl-5-(methylthio)pyridine: Another similar compound with a methylthio group at the 5-position.
5-Methyl-2-pyridylmethanol: The alcohol counterpart of (5-Methylpyridin-2-YL)methanethiol.
Uniqueness: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of both a pyridine ring and a thiol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C7H9NS |
|---|---|
分子量 |
139.22 g/mol |
IUPAC名 |
(5-methylpyridin-2-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 |
InChIキー |
KPSSDFRMRPLAKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)
![3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile](/img/structure/B12452065.png)
![Ethyl 2-({[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12452068.png)



![N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452103.png)
![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)

![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)

